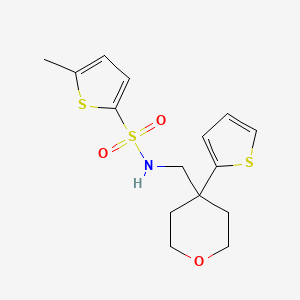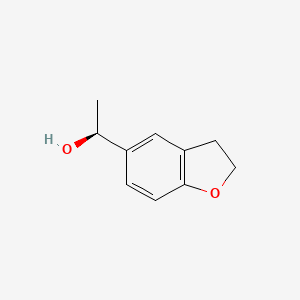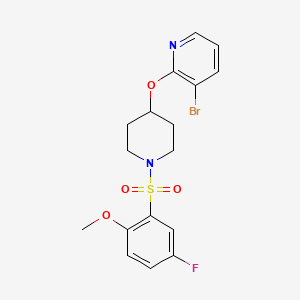![molecular formula C13H11Cl2N3O2 B2839082 N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide CAS No. 1355461-24-3](/img/structure/B2839082.png)
N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
作用機序
N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide acts as a competitive antagonist of adenosine A1 receptors, which are widely distributed in various tissues and organs. Adenosine A1 receptors are involved in the regulation of various physiological processes, such as heart rate, blood pressure, renal function, and neurotransmitter release. By blocking the activation of adenosine A1 receptors, this compound can modulate these physiological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different organs and tissues. For example, in the heart, this compound can increase heart rate and contractility by blocking the inhibitory effect of adenosine on the sympathetic nervous system. In the kidney, this compound can increase renal blood flow and glomerular filtration rate by blocking the vasoconstrictive effect of adenosine on the renal vasculature. In the brain, this compound can modulate neurotransmitter release and synaptic plasticity by blocking the inhibitory effect of adenosine on neurotransmitter release.
実験室実験の利点と制限
N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several advantages for lab experiments, such as its high selectivity for adenosine A1 receptors, its well-established pharmacological profile, and its availability as a commercial product. However, this compound also has some limitations, such as its relatively low potency compared to other adenosine A1 receptor antagonists, its potential off-target effects, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases, such as cardiovascular diseases, renal diseases, and neurological diseases. Another direction is to develop novel derivatives of this compound with improved pharmacological properties, such as higher potency, selectivity, and solubility. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound in different organs and tissues, and to identify its potential off-target effects.
合成法
N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dichlorobenzyl cyanide with 2,5-dioxopyrrolidine-1-carboxylic acid to form the intermediate, which is then converted to this compound by a series of reactions involving protection and deprotection of functional groups.
科学的研究の応用
N-[cyano(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, such as cardiovascular function, renal function, neuronal function, and inflammation. It has also been used in drug discovery research to develop novel adenosine A1 receptor antagonists for the treatment of various diseases.
特性
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-8-2-1-7(5-9(8)15)11(6-16)18-13(20)10-3-4-12(19)17-10/h1-2,5,10-11H,3-4H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQXPUKIZJTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2839003.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)

![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)


![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)
![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)
